![molecular formula C8H14O2 B14431095 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane CAS No. 76745-37-4](/img/structure/B14431095.png)
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane, also known as Frontalin, is a bicyclic acetal compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . This compound is notable for its unique bicyclic structure, which includes two oxygen atoms forming a dioxane ring fused with a cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the acid-catalyzed cyclization of a suitable diol or hydroxy ketone precursor . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of fragrances and flavorings due to its unique odor profile.
作用機序
The mechanism of action of 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses
類似化合物との比較
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the oxygen atoms.
2,7-Dioxabicyclo[3.2.1]octane: Another related compound with a different arrangement of the dioxane ring.
Uniqueness
1,5-Dimethyl-6,7-dioxabicyclo[321]octane is unique due to its specific arrangement of methyl groups and oxygen atoms, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
76745-37-4 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
1,5-dimethyl-6,7-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14O2/c1-7-4-3-5-8(2,6-7)10-9-7/h3-6H2,1-2H3 |
InChIキー |
OIFVLZXEARXSTH-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC(C1)(OO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


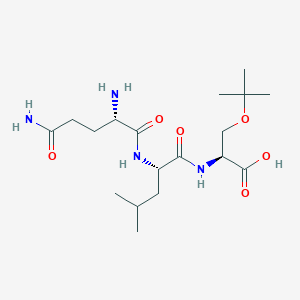
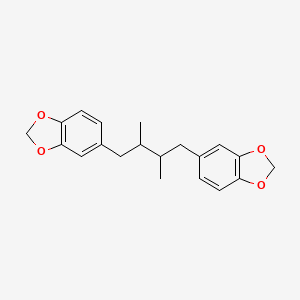
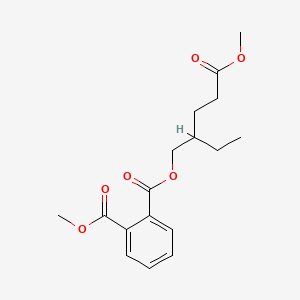
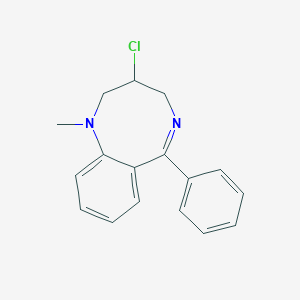
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
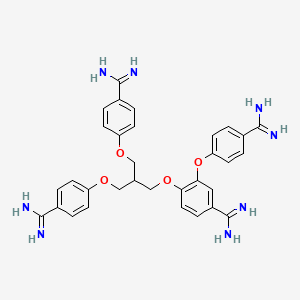
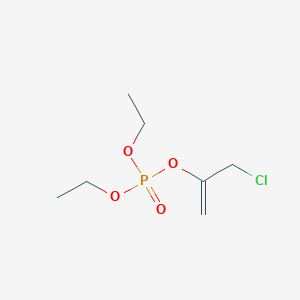

![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
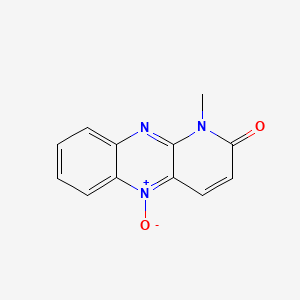
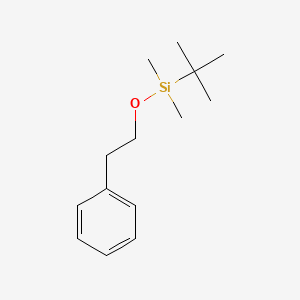
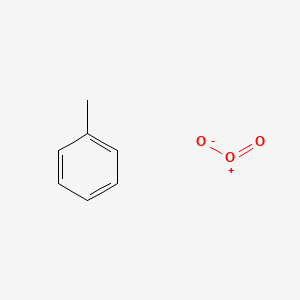
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
